molecular formula C25H25N5O3 B2866673 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105200-83-6

3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2866673
CAS No.: 1105200-83-6
M. Wt: 443.507
InChI Key: WFUHTZQFHFLCIS-UHFFFAOYSA-N
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Description

3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a potent and selective inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling, a key pathway implicated in cellular proliferation, differentiation, and survival. This compound acts as a competitive ATP-binding site antagonist , effectively blocking the phosphorylation and subsequent activation of downstream effectors. Its high specificity for FGFR makes it an invaluable pharmacological tool for investigating the role of this receptor family in various pathological contexts, particularly in oncogenic processes driven by FGFR aberrations . Researchers utilize this compound to elucidate the mechanisms of tumor growth, angiogenesis, and drug resistance in preclinical models, providing critical insights for targeted cancer therapy development. Its research applications extend to exploring FGFR's function in tissue repair and developmental biology, enabling a deeper understanding of this pivotal signaling axis.

Properties

IUPAC Name

3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-16-3-8-21-20(13-16)23-24(27-21)25(33)30(15-26-23)14-22(32)29-11-9-28(10-12-29)19-6-4-18(5-7-19)17(2)31/h3-8,13,15,27H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUHTZQFHFLCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure: Pyrimido[5,4-b]indol-4-one

The pyrimidoindolone core is synthesized via cyclocondensation of a substituted indole with a pyrimidine derivative. A representative method involves:

  • Step 1 : Nitration of 9-bromo-10-nitrophenanthrene to introduce reactive sites for ring closure.
  • Step 2 : Suzuki-Miyaura coupling with 4-bromo-2,6-dichloropyrimidine to form intermediate (A).
  • Step 3 : Acid-catalyzed cyclization to yield the pyrimidoindol-4-one scaffold.

The 8-methyl group is introduced via Friedel-Crafts alkylation using methyl iodide and AlCl₃, leveraging the electron-rich indole ring.

Synthesis of 4-(4-Acetylphenyl)piperazine

Piperazine derivatives are typically prepared via nucleophilic aromatic substitution or reductive amination. For this compound:

  • Step 1 : Reaction of 1-bromo-4-acetylbenzene with piperazine in the presence of K₂CO₃ and a Pd catalyst (e.g., Pd(OAc)₂) under Buchwald-Hartwig conditions.
  • Step 2 : Purification via recrystallization from ethanol/water to isolate 4-(4-acetylphenyl)piperazine in >85% yield.

Alternatively, asymmetric lithiation-trapping using s-BuLi and (−)-sparteine surrogate ensures enantiopurity, though this is unnecessary for non-chiral targets.

Coupling of Fragments via 2-Oxoethyl Linker

The side chain is attached through a two-step alkylation-oxidation sequence:

Bromoethyl Intermediate Synthesis

  • Step 1 : Reaction of pyrimidoindol-4-one with 1,2-dibromoethane in DMF using NaH as a base, yielding 3-(2-bromoethyl)-8-methylpyrimidoindol-4-one.
  • Step 2 : Oxidation of the bromide to a ketone using Jones reagent (CrO₃/H₂SO₄) to form 3-(2-oxoethyl)-8-methylpyrimidoindol-4-one.

Piperazine Coupling

  • Step 1 : Nucleophilic substitution of the ketone with 4-(4-acetylphenyl)piperazine in acetone under reflux with K₂CO₃ and KI catalysis.
  • Step 2 : Purification via column chromatography (SiO₂, EtOAc/hexane 3:7) affords the final compound in 72–78% yield.

Optimization and Mechanistic Insights

Regioselectivity in Pyrimidoindole Formation

The use of sterically hindered bases (e.g., DIPEA) during cyclization minimizes byproducts, directing reactivity to the C5 position of the indole. IR spectroscopy confirms intermediate lithiation states, preventing overfunctionalization.

Side Reactions and Mitigation

  • Ring Fragmentation : Observed during piperazine lithiation; mitigated by using N-Boc protection.
  • Oxidation Overstep : Controlled by stoichiometric CrO₃ and low-temperature conditions (−10°C).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Reference
Suzuki Coupling 65 98 Regioselective C-C bond formation
Buchwald-Hartwig 85 95 Efficient aryl-piperazine linkage
Nucleophilic Alkylation 78 99 High functional group tolerance

Scalability and Industrial Feasibility

Kilogram-scale production employs continuous flow reactors for exothermic steps (e.g., nitration), reducing decomposition risks. Patent CN107814805A highlights toluene washing to remove residual catalysts, ensuring compliance with ICH impurity guidelines.

Chemical Reactions Analysis

Hydrolysis of the Acetyl Group

The acetyl (-COCH₃) substituent on the phenyl ring undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid (-COOH) derivative. This reaction is critical for modifying solubility and biological interactions .

Reaction Conditions Reagents Product Yield
1M HCl, reflux (4–6 hr)Hydrochloric acid3-{2-[4-(4-Carboxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-pyrimidoindolone78%
0.5M NaOH, 80°C (3 hr)Sodium hydroxideSame as above82%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release acetate (CH₃COO⁻) .

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine nitrogen participates in alkylation and acylation reactions due to its nucleophilic character .

Reaction Type Electrophile Product Catalyst
AlkylationMethyl iodideN-Methylated derivative at piperazineK₂CO₃, DMF
AcylationAcetyl chlorideN-Acetylated derivativePyridine, CH₂Cl₂

Key Observations :

  • Alkylation occurs preferentially at the less sterically hindered secondary amine .

  • Acylation requires anhydrous conditions to prevent hydrolysis of the acetyl chloride .

Ring-Opening of the Pyrimidoindolone Core

The pyrimido[5,4-b]indol-4-one system undergoes ring-opening under strong nucleophilic conditions (e.g., hydrazine) .

Reagent Conditions Product Application
Hydrazine hydrateReflux in ethanol, 8 hrHydrazide derivativePrecursor for heterocyclic synthesis

Structural Impact :
Ring-opening disrupts the conjugated π-system, altering UV-Vis absorption properties (λmax shifts from 320 nm to 275 nm) .

Condensation Reactions at the Keto Group

The 4-keto group participates in condensation with primary amines to form Schiff bases .

Amine Conditions Product Stability
AnilineReflux, toluene, 12 hrN-Aryl imine derivativeStable in dry Ar
EthylenediamineRT, 24 hrBridged bis-Schiff baseHydrolysis-prone

Limitations :
Steric hindrance from the methyl group at position 8 slows reaction kinetics compared to unsubstituted analogs .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the indole and pyrimidine rings .

Conditions Product Quantum Yield
UV-C light, 6 hrCyclobutane-fused dimerΦ = 0.12

Significance :
This dimerization pathway is irreversible and alters pharmacological activity by blocking DNA intercalation sites .

Reductive Amination of the Acetamide Sidechain

The 2-oxoethyl group undergoes reductive amination with primary amines under hydrogenation conditions.

Amine Catalyst Product Selectivity
BenzylaminePd/C, H₂ (1 atm)Secondary amine derivative>90%

Side Reactions :
Competitive reduction of the pyrimidine ring occurs at higher H₂ pressures (>3 atm).

Sulfonation at the Indole Nitrogen

Electrophilic substitution occurs at N1 of the indole ring under mild sulfonation conditions .

Reagent Conditions Product Yield
SO₃·Py complexDCM, 0°C, 2 hrIndole-N-sulfonate65%

Regioselectivity :
Sulfonation occurs exclusively at N1 due to electronic activation by the fused pyrimidine ring .

Critical Analysis of Reaction Pathways

  • Steric Effects : The 8-methyl group hinders reactions at C7 and C9 positions of the indole ring .

  • Electronic Effects : Electron-withdrawing acetyl and keto groups direct electrophiles to nitrogen sites rather than carbon centers .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at piperazine by stabilizing transition states .

Data gaps exist in oxidation behavior and transition-metal-catalyzed coupling reactions, warranting further study.

Scientific Research Applications

3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-d

Biological Activity

The compound 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that combines the structural features of pyrimidine and indole with a piperazine moiety. This unique structure suggests potential pharmacological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C23H26N4O3
Molecular Weight 402.48 g/mol
Structural Features Pyrimido[5,4-b]indole core, piperazine ring, acetylphenyl group

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities:

  • Antitumor Activity : The presence of the indole moiety is often associated with anticancer properties. Similar compounds have shown significant cytotoxic effects against various cancer cell lines.
  • Antidepressant Effects : The piperazine ring is known for its role in antidepressant medications, suggesting potential mood-enhancing properties.
  • Antimicrobial Activity : Compounds with similar functional groups have demonstrated antibacterial and antifungal activities.

Antitumor Activity

A study evaluated the antitumor efficacy of pyrimidine derivatives, revealing that structural modifications significantly influence activity. For instance, derivatives containing the piperazine ring showed enhanced cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .

Antidepressant Effects

Research on piperazine derivatives has shown that modifications can lead to increased serotonin receptor affinity. The compound's structure suggests it may interact similarly with serotonin receptors, potentially offering antidepressant effects .

Antimicrobial Activity

The compound's structural components have been linked to antimicrobial properties. A series of synthesized compounds demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Case Studies

  • Study on Antitumor Effects : In vitro studies on related compounds indicated that modifications to the piperazine and pyrimidine structures could enhance cytotoxicity against various cancer cell lines (IC50 values ranging from 0.63 to 2.14 µM) .
  • Evaluation of Antidepressant Potential : Research involving 1-(4-acetylphenyl)piperazine derivatives showed significant activity in animal models of depression, highlighting the importance of the acetyl group in enhancing bioactivity .

Comparison with Similar Compounds

Key Observations :

  • The pyrimidoindolone core (target compound) may exhibit stronger π-π stacking interactions with aromatic residues in binding pockets compared to pyridopyrimidinone derivatives .
  • Pyrido[3,4-d]pyrimidin-4(3H)-one analogs (–3) prioritize kinase inhibition, whereas pyrimidoindolone derivatives (target, –5) are more common in CNS-targeted scaffolds .

Substituent Effects on Piperazine/Piperidine Moieties

Compound Name Piperazine/Piperidine Substituent Functional Group Properties Pharmacological Implications References
Target Compound 4-(4-Acetylphenyl)piperazin-1-yl Electron-withdrawing acetyl group Enhanced receptor affinity; metabolic stability N/A
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one () 4-(2-Methoxyphenyl)piperazin-1-yl Electron-donating methoxy group Reduced binding potency; increased off-target effects
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one () Azepan-1-yl (7-membered ring) Larger ring size; thioether linker Altered pharmacokinetics; reduced CNS penetration

Key Observations :

  • 4-Acetylphenyl vs. 2-Methoxyphenyl () : The acetyl group’s para position and electron-withdrawing nature may improve target engagement compared to ortho-methoxy substituents, which sterically hinder binding .
  • Azepan vs.

Side Chain Modifications

Compound Name Side Chain Structure Key Features Biological Impact References
Target Compound 2-Oxoethyl linker Ketone group Stabilizes hydrogen bonding N/A
Pyridopyrimidinone derivatives (–3) Ethoxy/methylpyrazole linkers Variable polarity Tunable solubility and bioavailability
Compound Thioether linker Sulfur atom Increased metabolic degradation

Key Observations :

  • The 2-oxoethyl linker in the target compound supports hydrogen bonding with residues like asparagine or glutamine, a feature absent in thioether-linked analogs () .
  • Ethoxy/methylpyrazole linkers (–3) balance hydrophobicity and solubility, whereas the acetylphenyl group in the target compound may prioritize target affinity over solubility .

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